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Overview
Description
(E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide is an organic compound characterized by its unique structural configuration This compound features both E and Z isomers, which refer to the spatial arrangement of substituents around its double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate aldehydes or ketones with hydroxylamine to form the hydroxyimino group. Subsequent steps may include nitration, methylation, and methoxylation under controlled conditions to introduce the nitro, methyl, and methoxy groups, respectively. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired isomeric configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of production. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
(E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s reactivity and properties.
Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Reaction conditions vary depending on the desired transformation, with parameters like temperature, solvent, and pH being carefully controlled.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield nitro-oximes, while reduction can produce amino derivatives
Scientific Research Applications
(E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s bioactive properties make it a candidate for investigating biological pathways and interactions.
Medicine: Potential therapeutic applications include drug development for targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxyimino group can form hydrogen bonds, while the nitro group may participate in redox reactions. These interactions can modulate biological pathways, leading to specific physiological effects. Detailed studies using techniques like molecular docking and spectroscopy are essential to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxyimino derivatives, nitroalkenes, and methoxy-substituted alkenes. Examples are:
- (E)-2-hydroxyimino-4-methyl-5-nitrohex-3-enamide
- (Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide
- 2-hydroxyimino-6-methoxy-4-methyl-5-nitrohexane
Uniqueness
The uniqueness of (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide lies in its specific isomeric configuration, which influences its chemical reactivity and biological activity. The combination of hydroxyimino, methoxy, methyl, and nitro groups in a single molecule provides a versatile platform for exploring various chemical transformations and applications.
Properties
CAS No. |
163032-70-0 |
---|---|
Molecular Formula |
C8H13N3O5 |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
(E)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide |
InChI |
InChI=1S/C8H13N3O5/c1-5(3-6(10-13)8(9)12)7(4-16-2)11(14)15/h3,7,13H,4H2,1-2H3,(H2,9,12)/b5-3+,10-6? |
InChI Key |
HCUOEKSZWPGJIM-MPSCHTTFSA-N |
Isomeric SMILES |
C/C(=C\C(=NO)C(=O)N)/C(COC)[N+](=O)[O-] |
SMILES |
CC(=CC(=NO)C(=O)N)C(COC)[N+](=O)[O-] |
Canonical SMILES |
CC(=CC(=NO)C(=O)N)C(COC)[N+](=O)[O-] |
Pictograms |
Irritant |
Synonyms |
1,3-dihydroxy-4,4,5,5-tetramethyl-2-(4-carboxyphenyl)tetrahydroimidazole 1,3-DTCTI 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide carboxy-PTIO cPTIO NOR 1 |
Origin of Product |
United States |
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